N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic diamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety, an ethanediamide backbone, and a substituted ethyl group. Such hybrid structures are often explored for their binding affinity to neurological or inflammation-related targets due to the presence of heterocyclic motifs like benzodioxin, furan, and tetrahydroisoquinoline .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c29-24(25(30)27-19-7-8-22-23(14-19)33-13-12-32-22)26-15-20(21-6-3-11-31-21)28-10-9-17-4-1-2-5-18(17)16-28/h1-8,11,14,20H,9-10,12-13,15-16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFIDBDJCYHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, furan, and tetrahydroisoquinoline derivatives. Common synthetic routes may involve:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives.
Introduction of the Furan Ring: Furan can be introduced via Diels-Alder reactions or other cycloaddition reactions.
Formation of the Tetrahydroisoquinoline Moiety: This can be synthesized through Pictet-Spengler reactions involving phenethylamines and aldehydes.
Coupling Reactions: The final step involves coupling the different moieties using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.
Scalability: Ensuring the reactions are scalable for large-scale production.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive groups:
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Benzodioxin ring (electron-rich aromatic system): Susceptible to electrophilic substitution reactions .
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Furan ring : Prone to electrophilic substitution at the α-position and Diels-Alder reactions .
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Ethanediamide group : May undergo hydrolysis to form carboxylic acids or participate in nucleophilic acyl substitution.
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Tetrahydroisoquinoline : Basic nitrogen center capable of protonation or alkylation .
Hypothesized Reaction Pathways
Based on structural analogs (e.g., PubChem CID 732534 and tricyclic derivatives in EP2516445 ):
| Reaction Type | Conditions | Expected Products |
|---|---|---|
| Hydrolysis | Acidic/alkaline aqueous media | Cleavage of ethanediamide to form carboxylic acids and amine intermediates |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitration at benzodioxin or furan rings (C-5 or C-6 positions) |
| Reduction | H₂/Pd-C | Hydrogenation of tetrahydroisoquinoline to decahydroisoquinoline |
| Oxidation | KMnO₄/H⁺ | Oxidation of furan ring to maleic acid derivatives |
Stability Considerations
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Thermal stability : Likely decomposes above 200°C due to the presence of multiple labile groups (e.g., ethanediamide).
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Photochemical reactivity : Benzodioxin derivatives often show sensitivity to UV light, leading to ring-opening reactions .
Synthetic Precursors
While no direct synthesis is documented, a plausible route involves:
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Coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with furan-2-carbonyl chloride.
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N-alkylation of the tetrahydroisoquinoline moiety.
Pharmacological Implications
Patent EP2516445 suggests that tricyclic derivatives with similar substituents exhibit:
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Dopamine receptor modulation
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Serotonin reuptake inhibition
Key Limitations
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be studied for its potential pharmacological properties, including its interaction with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis is presented in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations The target compound uniquely combines a tetrahydroisoquinoline group with a furan-2-yl substituent on the ethyl chain. This contrasts with:
- Compound: A pyridine core with a dimethylamino-methylphenyl group and methoxy substitution. The benzodioxin is at position 5 (vs. 6 in the target) .
- Compound: A hydroxyethyl group linked to a thiophene-furan hybrid instead of tetrahydroisoquinoline, suggesting divergent electronic properties .
Physicochemical Properties The target compound has a higher calculated molecular weight (~449 g/mol) compared to analogs, likely due to the bulky tetrahydroisoquinoline group. Compound incorporates a thiophene ring, which may improve lipophilicity compared to the target’s furan moiety .
Functional Implications The tetrahydroisoquinoline in the target compound could enhance binding to opioid or adrenergic receptors, whereas the thiophene-furan in may favor interactions with sulfur-binding enzymes . The absence of a methoxy group (unlike ) in the target compound might reduce metabolic stability .
Research Findings and Limitations
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with furan and tetrahydroisoquinoline moieties. The general procedure includes:
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Formation of 2,3-Dihydro-1,4-benzodioxin Derivative :
- React 2,3-dihydrobenzo[1,4]dioxin-6-amine with appropriate acylating agents in a controlled pH environment.
- Use solvents like dimethylformamide (DMF) for optimal yields.
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Coupling Reaction :
- Combine the benzodioxin derivative with furan and tetrahydroisoquinoline derivatives using coupling agents to form the final product.
Antidiabetic Properties
Recent studies have evaluated the anti-diabetic potential of compounds derived from benzodioxins. For instance:
- α-glucosidase Inhibition : Compounds similar to this compound have shown significant inhibition against α-glucosidase. This enzyme is crucial in carbohydrate metabolism and its inhibition can lead to lower postprandial blood glucose levels .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects due to the presence of both benzodioxin and tetrahydroisoquinoline moieties:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This activity is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Preliminary evaluations indicate that derivatives of this compound may possess antimicrobial properties:
- In Vitro Studies : Compounds derived from benzodioxins have been tested against various bacterial strains. Results showed moderate antimicrobial activity with minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL .
Case Studies
Several studies highlight the biological activities of similar compounds:
- Study on α-glucosidase Inhibition : A compound structurally related to this compound was shown to inhibit α-glucosidase effectively at concentrations as low as 10 µM .
- Neuroprotective Activity : Research indicates that certain derivatives exhibit neuroprotective effects by reducing AChE activity by up to 60% in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
